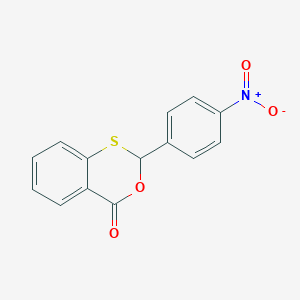

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

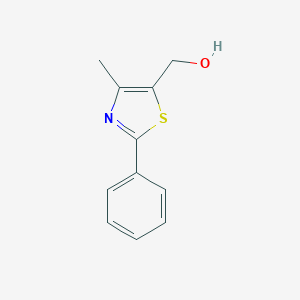

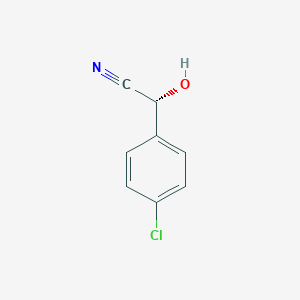

The compound “2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one” likely contains a benzoxathiin core, which is a type of heterocyclic compound . It also appears to have a nitrophenyl group attached, which is a functional group consisting of a phenyl ring and a nitro group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes, including alkylation and nitration reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by its functional groups. For instance, the presence of a nitro group could impact the compound’s reactivity and interaction with other chemicals .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and molecular structure. For example, the presence of a nitro group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and functional groups. For example, the presence of a nitro group could impact the compound’s solubility and reactivity.Scientific Research Applications

Synthesis and Chemical Transformations

The compound 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one, akin to 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, is part of a class of chemicals with significant synthetic and pharmacological potential. Research highlights the synthetic versatility of these compounds, primarily derived from salicylic acid derivatives, and their ability to undergo various chemical transformations. These transformations involve reaction centers within the heterocyclic fragment, demonstrating the compound's potential for creating new molecular systems with desirable pharmacological properties. The oxathiine nucleus, in particular, is noted for its ability to undergo recyclizations, marking it as a promising candidate for further experimental chemistry and pharmacology research due to its structural similarity to coumarins, which has led to investigations into its anticoagulant, antimicrobial, and antitumor properties (Hryhoriv, Lega, & Shemchuk, 2021).

Photosensitive Properties

Another aspect of research into compounds like 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one involves their role as photosensitive protecting groups. Early work indicates that groups including 2-nitrobenzyl and 3-nitrophenyl show promise for use in synthetic chemistry, due to their ability to protect functional groups during photochemical reactions. This opens up pathways for novel synthesis strategies in the development of drugs and materials, although further development and understanding of these applications are needed (Amit, Zehavi, & Patchornik, 1974).

Environmental and Analytical Applications

Research into the environmental fate and analytical detection of compounds structurally related to 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one, such as nitrated phenols, has revealed their significance in environmental chemistry. Studies focus on their occurrence in various environmental matrices, sources, and atmospheric transformations. The understanding of these processes is crucial for assessing the environmental impact of nitrophenols and related compounds, highlighting the need for further investigation into their environmental behavior and degradation pathways (Harrison et al., 2005).

Future Directions

properties

IUPAC Name |

2-(4-nitrophenyl)-3,1-benzoxathiin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYSTGKMNQEJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324562 |

Source

|

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

CAS RN |

55211-73-9 |

Source

|

| Record name | NSC407078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)